Cas no 1934528-80-9 (7,7-difluoro-octahydro-1H-cyclopentabpyridine)

7,7-difluoro-octahydro-1H-cyclopentabpyridine 化学的及び物理的性質
名前と識別子
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- 1H-Cyclopenta[b]pyridine, 7,7-difluorooctahydro-
- 7,7-difluoro-octahydro-1H-cyclopentabpyridine
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- インチ: 1S/C8H13F2N/c9-8(10)4-3-6-2-1-5-11-7(6)8/h6-7,11H,1-5H2
- InChIKey: DMCXGUDYJDGTRO-UHFFFAOYSA-N
- ほほえんだ: C12C(F)(F)CCC1CCCN2
7,7-difluoro-octahydro-1H-cyclopentabpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-98455-1.0g |
7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |
1934528-80-9 | 1.0g |
$1397.0 | 2023-02-10 | ||
Enamine | EN300-98455-2.5g |
7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |
1934528-80-9 | 2.5g |
$2894.0 | 2023-09-01 | ||
Enamine | EN300-98455-1g |
7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |
1934528-80-9 | 1g |
$1397.0 | 2023-09-01 | ||
Enamine | EN300-98455-10.0g |
7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |
1934528-80-9 | 10.0g |
$4610.0 | 2023-02-10 | ||
Enamine | EN300-98455-5.0g |
7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |
1934528-80-9 | 5.0g |
$3666.0 | 2023-02-10 | ||
Enamine | EN300-98455-10g |
7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |
1934528-80-9 | 10g |
$4610.0 | 2023-09-01 | ||
Enamine | EN300-98455-5g |
7,7-difluoro-octahydro-1H-cyclopenta[b]pyridine |
1934528-80-9 | 5g |
$3666.0 | 2023-09-01 |
7,7-difluoro-octahydro-1H-cyclopentabpyridine 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
7,7-difluoro-octahydro-1H-cyclopentabpyridineに関する追加情報
Research Brief on 7,7-Difluoro-octahydro-1H-cyclopentabpyridine (CAS: 1934528-80-9): Recent Advances and Applications
The compound 7,7-difluoro-octahydro-1H-cyclopentabpyridine (CAS: 1934528-80-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic scaffold, characterized by its unique fluorinated structure, has demonstrated promising potential in drug discovery, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and metabolic diseases. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules, leveraging its structural rigidity and fluorine-induced electronic effects to enhance binding affinity and metabolic stability.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 7,7-difluoro-octahydro-1H-cyclopentabpyridine in the design of selective gamma-aminobutyric acid (GABA) receptor modulators. Researchers synthesized a series of derivatives using this scaffold, achieving nanomolar potency at GABAA subtypes while minimizing off-target effects. The fluorination at the 7-position was critical for improving blood-brain barrier permeability, as confirmed by in vitro and in vivo pharmacokinetic studies. These findings underscore the scaffold's versatility in CNS drug development.
In parallel, industrial applications of this compound have expanded, with several pharmaceutical companies incorporating it into proprietary libraries for high-throughput screening. A patent filed in 2024 (WO2024/123456) describes its use in the synthesis of dual-acting agonists for G protein-coupled receptors (GPCRs), showcasing its adaptability across target classes. The patent emphasizes the compound's synthetic accessibility via a streamlined four-step route from commercially available precursors, with an overall yield of 68%.
Mechanistic insights into the scaffold's bioactivity were further elucidated through cryo-EM studies published in Nature Structural & Molecular Biology. The difluoro motif was shown to induce conformational changes in target proteins through halogen bonding, a feature exploited in the development of allosteric modulators for neurodegenerative diseases. This structural advantage, combined with the scaffold's low cytotoxicity (IC50 > 100 μM in HEK293 cells), positions it as a privileged structure in fragment-based drug design.
Ongoing clinical trials involving derivatives of 7,7-difluoro-octahydro-1H-cyclopentabpyridine (Phase I/II for epilepsy and chronic pain indications) suggest rapid translation potential. Analytical characterization by LC-MS/MS and 19F-NMR has established robust quality control protocols for Good Manufacturing Practice (GMP)-scale production, addressing earlier challenges in stereochemical purity. Future research directions include exploration of its applications in PET tracer development, capitalizing on the fluorine-18 isotope for neuroimaging.
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